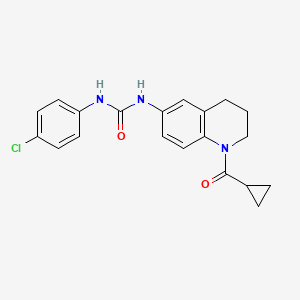

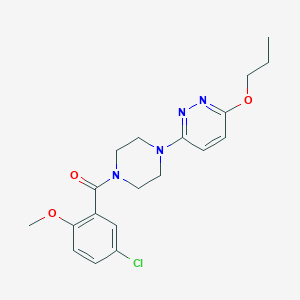

![molecular formula C21H25N3O6S2 B2502569 4-[双(2-甲氧基乙基)磺酰胺基]-N-(4-甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺 CAS No. 497073-57-1](/img/structure/B2502569.png)

4-[双(2-甲氧基乙基)磺酰胺基]-N-(4-甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole and benzamide, which are known for their biological activities. The presence of the methoxy groups and the sulfamoyl linkage suggests potential for interaction with biological systems, possibly as an antimicrobial agent, similar to the compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the reaction of substituted benzohydrazides with various reagents. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and high yields . Although the exact synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is not detailed, it is likely to involve a similar green chemistry approach, utilizing benign solvents and aiming for high efficiency.

Molecular Structure Analysis

The molecular structure of benzothiazole and benzamide derivatives is characterized by the presence of aromatic rings, which are often substituted with various functional groups that can affect the compound's reactivity and interaction with biological targets. For instance, the antimicrobial activity of some new 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives was attributed to the presence of the benzothiazole nucleus and sulphonamide group . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for hydrogen bonding and pi-pi interactions due to its aromatic nature and substituents.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic rings. In the case of sulphonamide derivatives, the reactivity is often explored in the context of antimicrobial activity, where the compounds are tested against various bacterial and fungal strains . The chemical reactions of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would likely be centered around its ability to interact with biological molecules, potentially inhibiting the growth of microorganisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological activity and stability. Compounds with methoxy substituents have been shown to display greater antioxidant activity, suggesting that the electron-donating effect of the methoxy group enhances the compound's ability to scavenge free radicals . The solubility, melting point, and stability of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would be influenced by its molecular structure, particularly the presence of the methoxy and sulfamoyl groups, which could enhance its solubility in biological systems and its overall reactivity.

科学研究应用

医药化学中的苯并噻唑衍生物

苯并噻唑及其衍生物因其广泛的药理活性而著称。它们显示出作为抗菌、抗病毒、抗肿瘤和抗炎剂的潜力。苯并噻唑结构是许多生物活性分子和药物中不可或缺的一部分,表明其在药物发现和开发中的重要性。对这些化合物的持续研究强调了它们在各种疾病模型中的治疗潜力,表明重点在于其修饰和在创造有效治疗中的应用 (Bhat & Belagali, 2020).

环境和工业应用

苯并噻唑衍生物在环境科学和工业中也很重要,特别是在有机污染物和有机光电材料开发的背景下。它们在先进材料中的应用,包括有机发光二极管 (OLED),以及由于在各种工业过程中广泛使用而导致的环境归宿,是积极研究的领域。这突出了苯并噻唑化合物作为技术进步中既有益又作为环境污染中令人关注的化合物的双重方面 (Squeo & Pasini, 2020).

属性

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S2/c1-28-13-11-24(12-14-29-2)32(26,27)16-9-7-15(8-10-16)20(25)23-21-22-19-17(30-3)5-4-6-18(19)31-21/h4-10H,11-14H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPWBZXUAUPMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)

![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)